molecular formula C11H12ClNO B2894217 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride CAS No. 113411-62-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

Cat. No. B2894217
CAS RN: 113411-62-4
M. Wt: 209.67
InChI Key: LLMXGJFAJZQRED-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride is a chemical compound with the CAS Number: 113411-62-4 . It has a molecular weight of 209.68 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of derivatives of the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine heterocyclic system has been achieved by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .


Molecular Structure Analysis

The molecular formula of this compound is C11H12ClNO . The InChI code for this compound is 1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its heterocyclic structure is a key feature in many drugs, and it can be functionalized to create derivatives with potential therapeutic effects .

Agriculture

In agriculture, derivatives of this compound could be explored for their potential as growth promoters or pesticides. The reactivity of the pyridine ring might be utilized to synthesize compounds that interact with plant or insect receptors .

Material Science

The compound’s robust heterocyclic framework makes it a candidate for creating novel materials. Researchers could investigate its incorporation into polymers or coatings that require specific chemical properties .

Environmental Science

Its derivatives might be used in environmental science to develop sensors or indicators for pollutants. The compound’s structure could allow for selective binding to specific contaminants, aiding in detection and measurement .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions. Its modification could lead to the development of inhibitors or activators for enzymes involved in critical biochemical pathways .

Pharmacology

Recent studies have highlighted its role as a histone deacetylase (HDAC) inhibitor, showing promise in the treatment of liver cancer. This opens up avenues for its use in cancer pharmacology and the design of new anticancer drugs .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with the compound include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMXGJFAJZQRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

Synthesis routes and methods

Procedure details

9.2 g (240 mmol) of sodium borohydride are added in small portions and in the space of 3 h to a suspension of 8.2 g (47.8 mmol) of 3,4-dihydrobenzofuro[2,3-c]pyridine in 350 ml of methanol. The mixture is stirred for 20 h at 20° C. and the solvent then evaporated off under reduced pressure. The residue is washed with water and the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine extracted by means of ethyl acetate. The organic phase is separated off after settling has taken place, dried over sodium sulphale and evaporated under reduced pressure, and the residue is treated with one equivalent of 0.1N hydrochloric acid in isopropyl alcohol. The hydrochloride is isolated and recrystallized in a mixture of isopropyl alcohol and ethanol.
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8.2 g
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350 mL
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